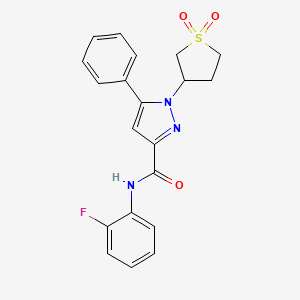

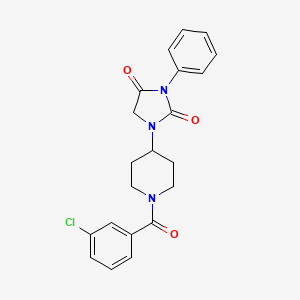

![molecular formula C22H27N3O7S2 B2525755 Ethyl 4-[4-[(5-ethoxycarbonyl-4-methylthiophen-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate CAS No. 477568-20-0](/img/structure/B2525755.png)

Ethyl 4-[4-[(5-ethoxycarbonyl-4-methylthiophen-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound , Ethyl 4-[4-[(5-ethoxycarbonyl-4-methylthiophen-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate, appears to be a complex organic molecule that may have potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help us infer some aspects of its behavior and properties.

Synthesis Analysis

The synthesis of related compounds, such as ethyl-1-(4-aminosulfonylphenyl)-5-aryl-3-hydroxy-2-oxo-3-pyrroline-4-carboxylates, involves a three-component reaction. This process includes sodium diethyloxalylacetate and a mixture of an aromatic aldehyde and 4-aminobenzenesulfonamide. The synthesis route suggests that the compound of interest might also be synthesized through a multi-component reaction, potentially involving similar starting materials and conditions .

Molecular Structure Analysis

The molecular structure of related compounds has been established using various spectroscopic techniques, including IR, PMR spectroscopy, and mass spectrometry . These methods are likely applicable to the compound of interest, providing detailed information about its molecular framework and functional groups.

Chemical Reactions Analysis

The compound of interest may form complexes with metal ions, as seen in the study of ethyl 2-aryl(methyl)sulfonylamino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylates, which formed complexes with Cu(II), Co(II), and Ni(II) . This suggests that Ethyl 4-[4-[(5-ethoxycarbonyl-4-methylthiophen-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate could also exhibit the ability to chelate metal ions, which could be relevant in its potential biological activity.

Physical and Chemical Properties Analysis

The physicochemical properties such as acid-base behavior, solubility, and chemical stability are crucial for understanding the behavior of a compound in various environments. The related compounds studied showed specific solubility and stability characteristics . These properties for the compound of interest would need to be determined experimentally to predict its behavior in biological systems or during pharmaceutical formulation.

Applications De Recherche Scientifique

Synthesis Techniques and Chemical Reactions

- A study demonstrated a convenient synthesis technique involving the reaction of methyl 2-azido-5-bromobenzoate with ethyl 4-(ethylsulfanyl)-3-oxobutanoate, leading to the synthesis of complex molecules through subsequent oxidation and treatment steps, hinting at methodologies relevant for synthesizing similar complex compounds (Pokhodylo & Obushak, 2019).

Heterocyclic Compound Synthesis and Applications

- Research on the synthesis and tautomeric structures of novel thiophene-based bis-heterocyclic monoazo dyes showcases the chemical versatility of thiophene derivatives, which can be applicable in developing dyes and materials with specific properties (Karcı & Karcı, 2012).

Application in Dyeing and Materials Science

- Another study explored the synthesis of novel heterocyclic disperse dyes with a thiophene moiety for dyeing polyester fibers, indicating the potential use of similar compounds in material science and textile engineering for creating dyes with desirable fastness properties (Iyun et al., 2015).

Pharmaceutical and Biological Research Applications

- Compounds with structural similarities have been explored for potential nootropic effects, as well as antimicrobial and anticancer activities. This suggests that the specified compound might have applications in pharmaceutical research, focusing on the synthesis of new therapeutic agents or understanding biochemical pathways (Valenta et al., 1994).

Molecular Docking and Antimicrobial Activity

- The synthesis of novel sulfonamide hybrids bearing carbamate/acyl-thiourea scaffolds and their in vitro antimicrobial activity assessment indicate the potential for similar compounds to be used in the development of new antimicrobial agents, alongside conducting molecular docking studies to understand their interactions with biological targets (Hussein, 2018).

Propriétés

IUPAC Name |

ethyl 4-[4-[(5-ethoxycarbonyl-4-methylthiophen-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O7S2/c1-4-31-21(27)19-15(3)14-18(33-19)23-20(26)16-6-8-17(9-7-16)34(29,30)25-12-10-24(11-13-25)22(28)32-5-2/h6-9,14H,4-5,10-13H2,1-3H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJZXLRQWLPJMSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C(=O)OCC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O7S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-[4-[(5-ethoxycarbonyl-4-methylthiophen-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

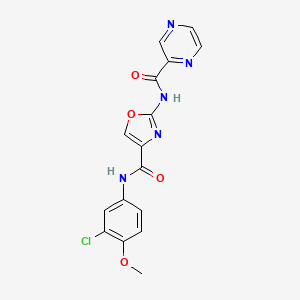

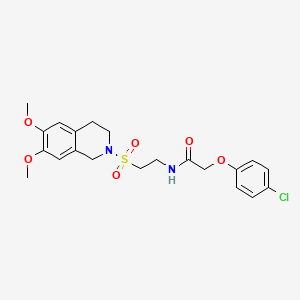

![2-(4-benzylpiperazin-1-yl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2525672.png)

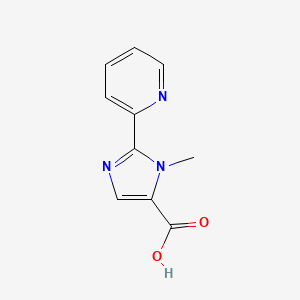

![Ethyl 6-acetyl-2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2525676.png)

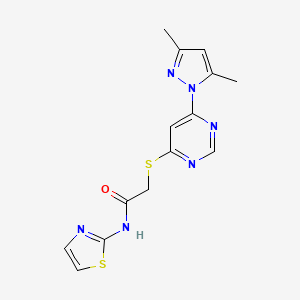

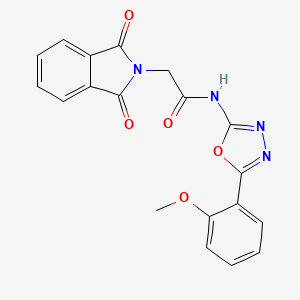

![N-(2,5-dimethoxyphenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2525679.png)

![3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

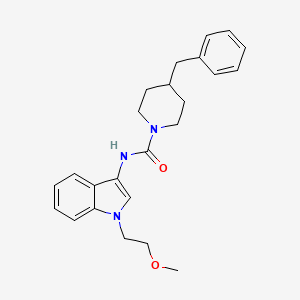

![1-{[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B2525689.png)

![N-Methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2525691.png)